molecular formula C13H16O2 B3429930 Cinnamyl butyrate CAS No. 78761-39-4

Cinnamyl butyrate

Cat. No. B3429930
CAS RN: 78761-39-4
M. Wt: 204.26 g/mol
InChI Key: YZYPQKZWNXANRB-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyl butyrate, also known as Cinnamyl 2-methylpropanoate or Isobutyric acid cinnamyl ester, is a compound used in flavorings and fragrances . It is a moderately stable, colorless to light yellow liquid with a dry fruity aroma . It is used in various products such as shampoos, decorative cosmetics, fine fragrances, toilet soaps, and other toiletries, as well as non-cosmetic products including household cleaners and detergents .


Synthesis Analysis

The enzymatic synthesis of cinnamyl butyrate involves the esterification of butyric acid and cinnamyl alcohol . The process parameters for this synthesis have been optimized using response surface methodology . The highest conversion of butyric acid (90%) was observed under the following conditions: substrate molar ratio 1:2 (butyric acid/cinnamyl alcohol), temperature 50 °C, enzyme loading 2% (with respect to the weight of the substrates), and agitation speed 250 rpm .


Molecular Structure Analysis

The molecular formula of Cinnamyl butyrate is C13H16O2, and its molecular weight is 204.26 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of cinnamyl butyrate is an esterification reaction . The kinetic model for this reaction follows the ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol .


Physical And Chemical Properties Analysis

Cinnamyl butyrate has a density of 1.0±0.1 g/cm3, a boiling point of 313.2±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its refractive index is 1.537, and it has a molar refractivity of 62.4±0.3 cm3 .

Scientific Research Applications

Enzymatic Synthesis and Kinetics

  • Kinetics of Enzymatic Synthesis : Research on the enzymatic synthesis of cinnamyl butyrate, primarily through esterification of butyric acid and cinnamyl alcohol, shows the process follows the ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol. Optimal conditions for the highest conversion (90%) include a specific molar ratio, temperature, enzyme loading, and agitation speed, demonstrating the potential for efficient large-scale synthesis (Waghmare, Chatterji, & Rathod, 2017).
  • Optimization of Ultrasound-Assisted Synthesis : Another study optimized the ultrasound-assisted lipase catalyzed synthesis of cinnamyl butyrate, achieving up to 93% conversion under optimal conditions. The study highlights the significance of ultrasound in enhancing reaction rates and efficiency (Waghmare, Mudaliar, & Rathod, 2020).

Flavor and Fragrance Industry Applications

  • Biocatalytic Synthesis for Flavor Industry : The use of a novel esterase from Acinetobacter hemolyticus has been demonstrated for the whole-cell biocatalytic synthesis of cinnamyl acetate, showcasing its application in flavor and fragrance industries. This approach offers an efficient and cost-effective method for producing flavor compounds (Dong, Secundo, Xue, & Mao, 2017).
  • Efficient Enzymatic Preparation in Water : An enzymatic method for preparing flavor esters like cinnamyl butyrate has been developed, offering an efficient and sustainable alternative to traditional methods. This method uses acyltransferase from Mycobacterium smegmatis, yielding high conversion rates in reduced time and substrate concentrations, ideal for natural flavoring agent production (Perdomo, Gianolio, Pinto, Romano, Contente, Paradisi, & Molinari, 2019).

Medical and Biological Research

  • Neuroprotective Effects : Compounds isolated from the twigs of Cinnamomum cassia, including cinnamyl butyrate, have been investigated for their neuroprotective activities. The research indicates potential therapeutic applications for these compounds in treating neurodegenerative diseases (Liu, Fu, Yao, Yang, Liu, Xie, Jiang, Zhu, 2018).2. Epigenetic Effects of Butyrate : Studies on butyrate, a closely related compound, demonstrate its epigenetic effects through the inhibition of histone deacetylase, impacting gene expression. This has implications for the development of therapeutic strategies for various diseases, including genetic/metabolic conditions and neurological disorders (Canani, Di Costanzo, Leone, 2012).

Environmental and Agricultural Applications

  • Fungal Decay and Termite Resistance : The efficacy of cinnamyl butyrate and related compounds in preventing fungal decay and termite attack in wood has been explored. This research underscores the potential of using natural, bioactive compounds as environmentally friendly wood preservatives (Kartal, Terzi, Yoshimura, Arango, Clausen, Green, 2012).

Safety And Hazards

Cinnamyl butyrate is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used, and exposure to vapors, mist, or gas should be avoided .

Future Directions

The future directions for the use of cinnamyl butyrate lie in the development of better operating conditions for enzymatic synthesis to improve the overall productivity of the process at an increased reaction rate . The reusability study of the biocatalyst shows that it can be used up to three cycles with minimal loss of its enzymatic activity .

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYPQKZWNXANRB-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313849
Record name trans-Cinnamyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid, fruity slightly floral balsamic odour
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, miscible (in ethanol)
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010-1.020
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Cinnamyl butyrate

CAS RN

78761-39-4, 103-61-7
Record name trans-Cinnamyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78761-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl butyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-Cinnamyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKZ9V37P1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamyl butyrate
Reactant of Route 2
Reactant of Route 2
Cinnamyl butyrate
Reactant of Route 3
Reactant of Route 3
Cinnamyl butyrate
Reactant of Route 4
Reactant of Route 4
Cinnamyl butyrate
Reactant of Route 5
Reactant of Route 5
Cinnamyl butyrate
Reactant of Route 6
Cinnamyl butyrate

Citations

For This Compound
113
Citations
GV Waghmare, A Chatterji, VK Rathod - Applied biochemistry and …, 2017 - Springer
… cinnamyl butyrate. Hence, this work reports an insight to the synthesis of cinnamyl butyrate. … In this work, the aim was to synthesize cinnamyl butyrate by an immobilized enzyme as a …
Number of citations: 23 link.springer.com
GV Waghmare, C Mudaliar, VK Rathod - Reaction Kinetics, Mechanisms …, 2020 - Springer
The detailed optimization study for the ultrasound assisted lipase catalyzed synthesis of cinnamyl butyrate under solvent free conditions was described using central composite rotatable …
Number of citations: 8 link.springer.com
SP Bhatia, GA Wellington, J Cocchiara, J Lalko… - Food and chemical …, 2007 - Elsevier
… Cinnamyl butyrate is a fragrance ingredient used in many fragrance compounds. It may be found in fragrances used in decorative cosmetics, fine fragrances, shampoos, toilet soaps …
Number of citations: 4 www.sciencedirect.com
JA Pino, L Cuevas-Glory, V Fuentes - Journal of Essential Oil …, 2008 - Taylor & Francis
… The composition of the mabolo fruit was characterized by many esters, particularly benzyl butyrate (33.9% of the total composition), butyl butyrate (12.5%) and (E)-cinnamyl butyrate (6.8…
Number of citations: 11 www.tandfonline.com
RG Mair, JA Bouffard, T Engen, TH Morton - Sensory Processes, 1978 - europepmc.org
… Three involatile esters (pentadecalactone, coumarin, and cinnamyl butyrate) predicted by gas chromatographic data to be strongly retarded by the olfactory mucus showed similar …
Number of citations: 101 europepmc.org
TH MORTON - 1978 - researchgate.net
… Women were tested for sensitivity to several odorants at ovulation and menstruation, Three involatile esters (pentadecalactone, coumarin, and cinnamyl butyrate) predicted by gas …
Number of citations: 0 www.researchgate.net
W Jiang, LT Sunkara, X Zeng, Z Deng, SM Myers… - Peptides, 2013 - Elsevier
… Studies with a series of fatty acid derivatives with modifications in the aliphatic chain or carboxylic acid group yielded several analogs such as benzyl butyrate, trans-cinnamyl butyrate, …
Number of citations: 55 www.sciencedirect.com
RM Smith, L Oliveros-Belardo - Journal of Essential Oil Research, 1992 - Taylor & Francis
… of the present extract contained no peaks for alkyl butyrates although small peaks were present for the aryl esters, benzyl butyrate, P-phenylethyl butyrate, cinnamyl butyrate and …
Number of citations: 12 www.tandfonline.com
MT Sose, SD Gawas, VK Rathod - SN Applied Sciences, 2020 - Springer
… [14] proves the toxicological and dermatological outcome of cinnamyl butyrate along with some other esters of cinnamyl. Cinnamyl butyrate can be considered as a substitute for …
Number of citations: 7 link.springer.com
EFSA Panel on Additives and Products or … - EFSA …, 2017 - Wiley Online Library
… However, the FEEDAP Panel assumes that there is a high probability of complete hydrolysis in the target animal of the esters, cinnamyl butyrate [09.053], 3-phenylpropyl isobutyrate […
Number of citations: 8 efsa.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.